molecular formula C20H19N3O4S B3562311 2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide

Cat. No.: B3562311
M. Wt: 397.4 g/mol
InChI Key: LBTAJBKPBRUCEL-UHFFFAOYSA-N
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Description

2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide is a synthetic compound that belongs to the class of benzamides. This compound is characterized by the presence of an ethoxy group, a pyridin-2-ylsulfamoyl group, and a phenyl group attached to a benzamide backbone. Benzamides are known for their wide range of biological activities, including anti-proliferative, anti-viral, antimalarial, general anesthetic, anti-inflammatory, and anti-microbial properties .

Preparation Methods

The synthesis of 2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves several steps. One common method includes the following steps :

    Starting Materials: 4-amino-N-pyridin-2-yl-benzenesulfonamide and 2-ethoxy benzoylchloride.

    Reaction Conditions: The reaction is carried out in dichloroethane at 0°C. Triethylamine is added to the reaction mixture to facilitate the reaction.

Chemical Reactions Analysis

2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxy group or the pyridin-2-ylsulfamoyl group.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide has several scientific research applications, including :

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound exhibits anti-proliferative and anti-microbial properties, making it useful in biological studies.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide involves its interaction with specific molecular targets and pathways . The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or viral replication, thereby exerting its anti-inflammatory and anti-viral effects.

Comparison with Similar Compounds

2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide can be compared with other similar compounds, such as :

    2,4-dichloro-N-(4-(2,6-dimethoxy-pyrimidin-4-ylsulfamoyl)-phenyl)-benzamide: This compound has similar structural features but differs in the presence of chloro and methoxy groups.

    N-(4-(6-methyl-pyridin-2-ylsulfamoyl)-phenyl)-acetamide: This compound has a similar sulfamoyl group but differs in the presence of a methyl group and an acetamide backbone.

The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-ethoxy-N-[4-(pyridin-2-ylsulfamoyl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O4S/c1-2-27-18-8-4-3-7-17(18)20(24)22-15-10-12-16(13-11-15)28(25,26)23-19-9-5-6-14-21-19/h3-14H,2H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBTAJBKPBRUCEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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